molecular formula C18H15N2OP B14208966 2-Pyridinecarboxamide, N-(diphenylphosphino)- CAS No. 743476-43-9

2-Pyridinecarboxamide, N-(diphenylphosphino)-

Cat. No.: B14208966
CAS No.: 743476-43-9
M. Wt: 306.3 g/mol
InChI Key: WBFGGLHNSDYIID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Pyridinecarboxamide, N-(diphenylphosphino)- is a chemical compound with the molecular formula C18H15N2OP and a molecular weight of 306.3 g/mol . This compound is known for its unique structure, which includes a pyridine ring and a diphenylphosphino group, making it a valuable compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyridinecarboxamide, N-(diphenylphosphino)- typically involves the reaction of pyridine-2-carboxylic acid with diphenylphosphine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product . The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of 2-Pyridinecarboxamide, N-(diphenylphosphino)- may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high throughput, making the compound readily available for various applications .

Chemical Reactions Analysis

Types of Reactions

2-Pyridinecarboxamide, N-(diphenylphosphino)- undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of 2-Pyridinecarboxamide, N-(diphenylphosphino)- include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from the reactions of 2-Pyridinecarboxamide, N-(diphenylphosphino)- depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted products .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Pyridinecarboxamide, N-(diphenylphosphino)- include other pyridinecarboxamide derivatives and phosphino-substituted compounds. Some examples are:

Uniqueness

What sets 2-Pyridinecarboxamide, N-(diphenylphosphino)- apart from these similar compounds is its unique combination of a pyridine ring and a diphenylphosphino group. This combination imparts distinctive chemical properties and reactivity, making it a valuable compound in various research and industrial applications .

Properties

CAS No.

743476-43-9

Molecular Formula

C18H15N2OP

Molecular Weight

306.3 g/mol

IUPAC Name

N-diphenylphosphanylpyridine-2-carboxamide

InChI

InChI=1S/C18H15N2OP/c21-18(17-13-7-8-14-19-17)20-22(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14H,(H,20,21)

InChI Key

WBFGGLHNSDYIID-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)NC(=O)C3=CC=CC=N3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.